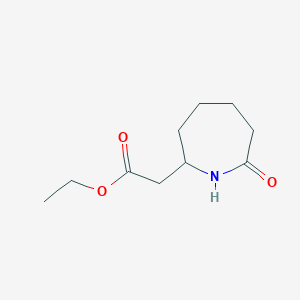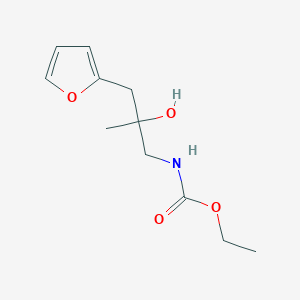![molecular formula C14H9F3N2O B2925723 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 478245-73-7](/img/structure/B2925723.png)
2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis
The physical properties of “2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” include a boiling point of 266.0±35.0 °C (Predicted) and a density of 1.232±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) .科学的研究の応用
Synthesis of Pyrazine Derivatives
The compound is used as a reactant in the synthesis of pyrazine derivatives, which are known to act as corticotropin-releasing factor-1 (CRF1) receptor antagonists . These antagonists have potential therapeutic applications in treating anxiety, depression, and related disorders.
C-H Functionalization of Quinones
It serves as a reactant in the C-H functionalization of quinones . This process is crucial in the field of synthetic chemistry, enabling the creation of complex molecules with potential applications in pharmaceuticals and materials science.
Synthesis of Cathepsin S Inhibitors
The compound is involved in the synthesis of phenyl-purine-carbonitrile derivatives, which are investigated for their role as cathepsin S inhibitors . Cathepsin S is a target for autoimmune diseases, and inhibitors can be used to treat conditions like rheumatoid arthritis.
Synthesis of Chiral Bicyclooctadiene-based Ligands
It is utilized in the synthesis of chiral bicyclooctadiene-based ligands . These ligands are important in asymmetric synthesis, which is a key process in producing enantiomerically pure substances for various drug formulations.
Suzuki Coupling Reactions
The compound is used in Suzuki coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This reaction is a powerful tool in organic synthesis, widely used to form carbon-carbon bonds in the production of pharmaceuticals and agrochemicals.
Synthesis of Corticotropin-releasing Hormone Antagonists
It is also a precursor in synthesizing potential antagonists of corticotropin-releasing hormone . These antagonists have significant implications in treating stress-related disorders and are being explored for their therapeutic potential.
Biological Potential in Indole Derivatives
Indole derivatives, which can be synthesized from this compound, exhibit a wide range of biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents.
Antiviral Activity
Specifically, indole derivatives synthesized from this compound have shown inhibitory activity against influenza A and Coxsackie B4 virus, highlighting its potential application in antiviral drug development .
将来の方向性
作用機序
Target of Action
Trifluoromethylpyridines (tfmps), a class of compounds to which this molecule belongs, are widely used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The trifluoromethyl group is often involved in key interactions with target proteins, while the pyridine ring can participate in π-stacking interactions and hydrogen bonding .
Biochemical Pathways
Tfmp derivatives have been found to impact a variety of biological pathways, depending on their specific structure and the nature of their target .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring could potentially influence these properties, as these groups are known to impact the lipophilicity, metabolic stability, and permeability of compounds .
Result of Action
Tfmp derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action of 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can be influenced by various environmental factors. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound . Furthermore, the presence of other substances in the environment, such as solvents or biological matrices, could potentially influence the compound’s action and efficacy .
特性
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-20-13-12(8-18)11(5-6-19-13)9-3-2-4-10(7-9)14(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDNCWKTKZEPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


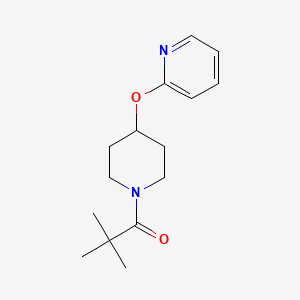
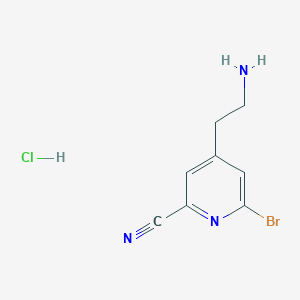

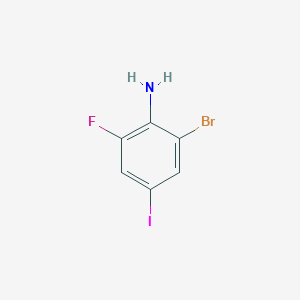
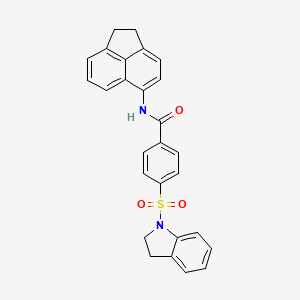
![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)
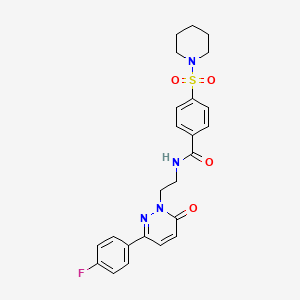
![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)
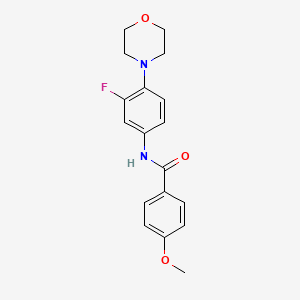
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)
![3-[[5-[(3-Fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2925658.png)
